tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
CAS No.: 1650548-57-4
Cat. No.: VC3029219
Molecular Formula: C11H17IN2O2
Molecular Weight: 336.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1650548-57-4 |
|---|---|
| Molecular Formula | C11H17IN2O2 |
| Molecular Weight | 336.17 g/mol |
| IUPAC Name | tert-butyl 2-(3-iodopyrazol-1-yl)-2-methylpropanoate |
| Standard InChI | InChI=1S/C11H17IN2O2/c1-10(2,3)16-9(15)11(4,5)14-7-6-8(12)13-14/h6-7H,1-5H3 |
| Standard InChI Key | PWPCOBRICXHTTN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)I |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)I |
Introduction
Synthesis of Similar Compounds
The synthesis of compounds containing pyrazole rings often involves multi-step reactions. For example, the synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate involves the use of iodinated pyrazoles, which are common intermediates in organic synthesis . Similarly, tert-butyl 3-iodo-1H-pyrazole-1-carboxylate is another compound that involves iodination of a pyrazole ring .
Synthesis Steps for Similar Compounds:
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Iodination of Pyrazole Rings: This step typically involves the reaction of a pyrazole derivative with an iodinating agent.
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Formation of Ester Linkages: The incorporation of a tert-butyl ester group often involves esterification reactions.
Applications:
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Pharmaceutical Intermediates: Pyrazole derivatives are used in the synthesis of various drugs due to their bioactive properties.
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Cross-Coupling Reactions: The iodine atom can be used as a leaving group in reactions like Suzuki-Miyaura coupling.
Data Tables for Similar Compounds
Given the lack of specific data on tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate, the following table provides information on similar compounds:
Research Findings and Future Directions
Research in the field of pyrazole chemistry continues to explore new synthetic methods and applications. The use of iodinated pyrazoles as intermediates is particularly promising due to their versatility in cross-coupling reactions. Future studies may focus on optimizing synthesis conditions and exploring the biological activity of these compounds.
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